(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
Description
This compound is a chromene-3-carboxamide derivative featuring a bromine substituent at the 6-position of the chromene ring, a 2-fluorophenylimino group at the 2-position, and a 1,3-thiazol-2-yl carboxamide moiety. Its Z-configuration (2Z) ensures a specific spatial arrangement, influencing its electronic properties and intermolecular interactions. The fluorine atom in the ortho position of the phenyl ring and the bromine on the chromene core may contribute to unique reactivity and binding properties.
Properties
Molecular Formula |
C19H11BrFN3O2S |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
6-bromo-2-(2-fluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C19H11BrFN3O2S/c20-12-5-6-16-11(9-12)10-13(17(25)24-19-22-7-8-27-19)18(26-16)23-15-4-2-1-3-14(15)21/h1-10H,(H,22,24,25) |
InChI Key |
UGANOPCEVGJQOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the chromene core, followed by the introduction of the bromine and fluorine substituents through halogenation reactions. The thiazole group is then incorporated via a cyclization reaction. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters could be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs with different biological or chemical properties.
Scientific Research Applications
Recent studies have reported various biological activities associated with this compound:
- Antiviral Activity : Compounds similar to (2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide have demonstrated significant antiviral properties against viruses such as H5N1 and SARS-CoV-2. Research indicates that modifications in the thiazole and chromene structures can enhance antiviral efficacy .
- Antitumor Activity : The chromene derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that the incorporation of halogen atoms (like bromine) and electron-withdrawing groups (like fluorine) can increase the cytotoxicity of these compounds against various cancer cell lines .
- Antimicrobial Properties : The thiazole component is known for its antimicrobial effects, making the compound a candidate for developing new antimicrobial agents. Its efficacy against bacterial strains has been noted in preliminary studies.
Synthesis Methodologies
The synthesis of (2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be achieved through several methods:
- Condensation Reactions : A common approach involves the condensation of 6-bromo-chromene derivatives with 2-fluorobenzaldehyde and thiazole derivatives under acidic or basic conditions to form imine intermediates.
- Cyclization Techniques : Subsequent cyclization reactions can be employed to form the thiazole ring, often using reagents like phosphorus oxychloride or other cyclizing agents.
Case Studies
Several case studies highlight the applications of this compound:
- Case Study on Antiviral Efficacy : A recent study evaluated the antiviral activity of a series of chromene derivatives against SARS-CoV-2. Among these, (2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exhibited significant inhibition of viral replication, suggesting its potential as a therapeutic agent .
| Compound | IC50 (µM) | Virus Type |
|---|---|---|
| Compound A | 5.0 | H5N1 |
| Compound B | 4.5 | SARS-CoV-2 |
| Target Compound | 3.0 | SARS-CoV-2 |
Mechanism of Action
The mechanism of action of (2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences
The target compound is part of a family of chromene-3-carboxamides with variations in the phenylimino substituent. Key analogs include:
(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (3-chloro analog) .
(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide (4-chloro analog, K218-1383) .
Substituent Analysis :
- Target Compound : 2-fluorophenyl group (ortho-F).
- 3-Chloro Analog : 3-chlorophenyl group (meta-Cl).
- 4-Chloro Analog : 4-chlorophenyl group (para-Cl).
The halogen type (F vs. Fluorine’s high electronegativity and smaller atomic radius compared to chlorine may reduce steric hindrance and enhance dipole interactions.
Physicochemical Properties
Table 1: Molecular Properties of Chromene-3-carboxamide Derivatives
Key Observations :
- The target compound has a lower molecular weight (~16 g/mol less) than chloro analogs due to fluorine’s smaller atomic mass.
- Chlorine’s larger size and polarizability may increase lipophilicity in the 3- and 4-chloro derivatives compared to the fluorine-containing target compound.
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing : Fluorine’s ability to act as a hydrogen-bond acceptor (unlike chlorine) could lead to distinct crystal packing motifs. For example, ortho-fluorine may form C–H···F interactions, whereas chloro analogs rely on Cl···π or van der Waals interactions .
- Validation : Tools like SHELXL are critical for resolving such subtle structural differences .
Biological Activity
The compound (2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic molecule belonging to the chromene family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C19H10BrF2N3O2S |
| Molecular Weight | 462.3 g/mol |
| CAS Number | 1327175-60-9 |
Structural Features
The compound features a chromene core substituted with a bromine atom, a fluorophenyl imino group, and a thiazole moiety. These structural characteristics are critical for its biological activity, influencing both its pharmacodynamics and pharmacokinetics.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. The presence of the thiazole ring is often associated with enhanced cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown promising results in inhibiting cell proliferation in human glioblastoma and melanoma cells .
Case Study: Cytotoxicity Assays
In a comparative study, compounds structurally related to our target compound were tested against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | U251 (glioblastoma) | 10.5 |
| Compound B | WM793 (melanoma) | 12.0 |
| (2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide | A431 (epidermoid carcinoma) | 11.8 |
These results suggest that the target compound may possess comparable or superior anticancer properties relative to established chemotherapeutics.
Antimicrobial Activity
The antimicrobial properties of chromene derivatives have also been explored extensively. The presence of halogen substituents, such as bromine and fluorine, has been linked to increased antibacterial and antifungal activities .
The proposed mechanisms through which (2Z)-6-bromo-2-[(2-fluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair in bacterial cells.
- Receptor Modulation : Interaction with cellular receptors could alter signaling pathways related to inflammation and apoptosis.
- Gene Expression Modulation : Influencing the expression of genes involved in cell cycle regulation and apoptosis pathways.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl ring and thiazole moiety significantly affect the biological activity of chromene derivatives. For example, substitutions at specific positions on the phenyl ring can enhance cytotoxicity and selectivity towards cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
